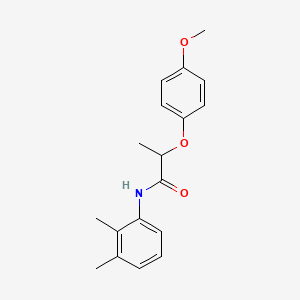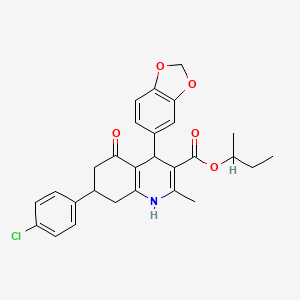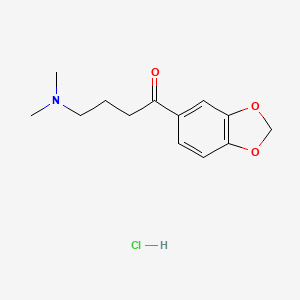
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as DMPX, is a chemical compound that has gained significant attention in the field of scientific research. DMPX is a selective antagonist of adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes.
作用机制
DMPX is a selective antagonist of adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which results in a decrease in cyclic AMP (cAMP) levels. DMPX blocks the binding of adenosine to the A1 receptor, thereby preventing the inhibition of adenylate cyclase and increasing cAMP levels.
Biochemical and Physiological Effects
DMPX has been shown to have significant effects on various physiological processes such as blood pressure, heart rate, and respiratory function. It has been demonstrated to increase blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypotension and bradycardia. DMPX has also been shown to have a bronchodilatory effect, making it a potential therapeutic agent for the treatment of respiratory diseases such as asthma.
实验室实验的优点和局限性
DMPX has several advantages for use in lab experiments. It is a selective antagonist of adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other receptors. DMPX is also stable and has a long half-life, making it suitable for in vivo studies. However, there are some limitations to the use of DMPX in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, DMPX has a relatively low affinity for the adenosine A1 receptor, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on DMPX. One area of interest is the development of more potent and selective antagonists of adenosine A1 receptor. This could lead to the development of more effective therapeutic agents for the treatment of various diseases. Another area of research is the investigation of the role of adenosine A1 receptor dysfunction in the pathogenesis of various diseases. This could lead to the development of new diagnostic tools and therapeutic strategies for these diseases. Finally, the use of DMPX in combination with other drugs or therapies could be explored to enhance its effectiveness and broaden its potential applications.
Conclusion
In conclusion, DMPX is a selective antagonist of adenosine A1 receptor that has significant potential for use in the treatment of various diseases. Its synthesis method is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on DMPX that could lead to the development of new therapeutic agents and diagnostic tools.
合成方法
The synthesis of DMPX involves the reaction of 2,3-dimethylphenylamine with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 2-bromo-2-methylpropionyl bromide to yield DMPX. The overall synthesis method is simple and efficient, with a high yield of the final product.
科学研究应用
DMPX has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular disorders, respiratory diseases, and neurological disorders. It has been shown to have a significant impact on the regulation of blood pressure, heart rate, and respiratory function. DMPX has also been investigated for its potential use as a diagnostic tool for identifying adenosine receptor dysfunction in various diseases.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-7-17(13(12)2)19-18(20)14(3)22-16-10-8-15(21-4)9-11-16/h5-11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCSSNDJQWLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)
![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)



![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4941195.png)